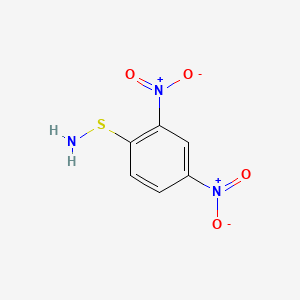
2,4-Dinitrobenzenesulfenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrobenzenesulfenamide, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3O4S and its molecular weight is 215.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2,4-dinitrobenzenesulfenamide derivatives as anticancer agents. For instance, compounds based on this sulfenamide scaffold have been evaluated for their ability to inhibit the growth of various cancer cell lines. One notable study found that certain derivatives exhibited significant activity against triple-negative breast cancer cells by acting as inverse agonists of estrogen-related receptor alpha (ERRα), demonstrating IC50 values as low as 0.80 μM . These compounds not only inhibited cell proliferation but also suppressed migration and invasion of cancer cells, indicating their potential as therapeutic agents in oncology.
Anti-Bacterial Properties
The antibacterial efficacy of this compound derivatives has also been studied extensively. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the nitro group can enhance antibacterial potency, with minimal inhibitory concentrations (MIC) reported in the range of 1-8 µg/mL against various bacterial strains . This suggests their potential use in developing new antibiotics, particularly against resistant strains.
Organic Synthesis
Protecting Group in Organic Reactions
In synthetic organic chemistry, this compound serves as an effective protecting group for primary amines. Its ability to form stable sulfenamide derivatives allows for selective functionalization of amines without interference from other reactive groups. Researchers have developed protocols for the deprotection of these sulfenamides to regenerate the corresponding amines efficiently . This application is crucial in multi-step synthesis where protecting groups are essential for controlling reaction pathways.
Synthesis of Complex Molecules
The compound is also utilized in the synthesis of complex nitrogen-containing heterocycles through methods such as intramolecular hydroamination and C-H insertion reactions. These reactions are valuable for constructing cyclic structures that are prevalent in natural products and pharmaceuticals . The versatility of this compound in these contexts demonstrates its importance in advancing synthetic methodologies.
Material Science
Development of Functional Materials
In material science, derivatives of this compound have been explored for their potential use in developing functional materials with specific electronic or optical properties. The incorporation of nitro groups into polymer matrices can enhance properties such as conductivity or responsiveness to stimuli . Research into these applications is ongoing, with a focus on tailoring material properties for use in sensors or electronic devices.
Summary Table of Applications
Propiedades
Número CAS |
51824-83-0 |
|---|---|
Fórmula molecular |
C6H5N3O4S |
Peso molecular |
215.19 g/mol |
Nombre IUPAC |
S-(2,4-dinitrophenyl)thiohydroxylamine |
InChI |
InChI=1S/C6H5N3O4S/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2 |
Clave InChI |
RTKRAORYZUBVGQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SN |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SN |
Key on ui other cas no. |
51824-83-0 |
Sinónimos |
2,4-dinitrobenzenesulfenamide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













